molecular formula C18H20N2O2 B14196575 4-Benzyl-1-(3-nitro-phenyl)-piperidine CAS No. 831203-53-3

4-Benzyl-1-(3-nitro-phenyl)-piperidine

Cat. No.: B14196575
CAS No.: 831203-53-3
M. Wt: 296.4 g/mol
InChI Key: RPFRWDJZSYYHJI-UHFFFAOYSA-N
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Description

4-Benzyl-1-(3-nitro-phenyl)-piperidine is an organic compound that belongs to the class of piperidines. Piperidines are a group of heterocyclic amines that are widely used in medicinal chemistry due to their biological activity. The compound features a benzyl group attached to the nitrogen atom of the piperidine ring and a nitro-phenyl group at the 1-position of the piperidine ring. This structural arrangement imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-1-(3-nitro-phenyl)-piperidine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction where a benzyl halide reacts with the piperidine ring.

    Attachment of the Nitro-Phenyl Group: The nitro-phenyl group can be introduced through a Friedel-Crafts acylation reaction, where a nitrobenzene derivative reacts with the piperidine ring in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-1-(3-nitro-phenyl)-piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include alkyl halides and aryl halides, often in the presence of a base or a catalyst.

Major Products

    Oxidation: Products may include ketones, aldehydes, or carboxylic acids.

    Reduction: The major product is the corresponding amine.

    Substitution: Products vary depending on the substituents introduced.

Scientific Research Applications

4-Benzyl-1-(3-nitro-phenyl)-piperidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of 4-Benzyl-1-(3-nitro-phenyl)-piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the benzyl and piperidine moieties can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Benzyl-1-phenyl-piperidine: Lacks the nitro group, which may result in different biological activity.

    1-(3-Nitro-phenyl)-piperidine: Lacks the benzyl group, which may affect its hydrophobic interactions.

    4-Benzyl-1-(4-nitro-phenyl)-piperidine: Similar structure but with the nitro group in a different position, potentially altering its reactivity and biological activity.

Uniqueness

4-Benzyl-1-(3-nitro-phenyl)-piperidine is unique due to the specific positioning of the benzyl and nitro-phenyl groups, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in research and potential therapeutic applications.

Properties

CAS No.

831203-53-3

Molecular Formula

C18H20N2O2

Molecular Weight

296.4 g/mol

IUPAC Name

4-benzyl-1-(3-nitrophenyl)piperidine

InChI

InChI=1S/C18H20N2O2/c21-20(22)18-8-4-7-17(14-18)19-11-9-16(10-12-19)13-15-5-2-1-3-6-15/h1-8,14,16H,9-13H2

InChI Key

RPFRWDJZSYYHJI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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